(E)-6-氨基-2-己烯酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

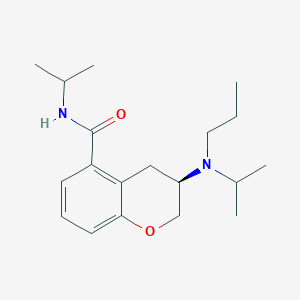

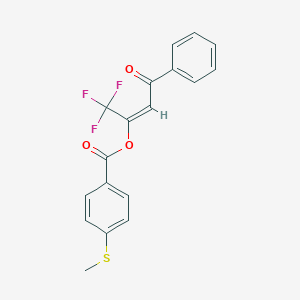

(E)-6-Amino-2-hexenoic acid hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. The parent compound, 6-aminohexanoic acid, is utilized in various applications, including as an antifibrinolytic drug in clinical settings. It also plays a pivotal role in the synthesis of modified peptides and is a key component in the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in the construction of biologically active structures .

Synthesis Analysis

The synthesis of related compounds, such as N-protected syn and anti (E)-3-amino-2-hydroxy-4-hexenoate, has been reported to involve the conversion of anti β-amino-α-hydroxy acids into their corresponding syn esters. This process is mediated by DCC/DMAP·HCl esterification. An example of this synthesis is the creation of methyl (2R,3S)-(E)-3-t-butoxycarbonylamino-2-hydroxy-4-hexenoate from its (2S,3S)-isomer. The stereogenic centers in this process are formed through a Michael addition of a homochiral lithium amide to t-butyl sorbate, followed by oxidation of the enolate intermediate . Although this synthesis does not directly describe (E)-6-Amino-2-hexenoic acid hydrochloride, it provides insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

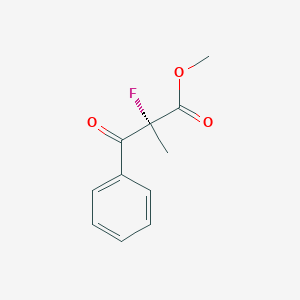

The molecular structure of (E)-6-Amino-2-hexenoic acid hydrochloride would be expected to contain an amino group at one end and a hexenoic acid moiety, indicating the presence of a double bond within the carbon chain. The structure is likely to exhibit hydrophobic characteristics due to the hexenoic acid component, while the amino group could contribute to its reactivity and ability to form linkages in peptides or other biologically active molecules .

Chemical Reactions Analysis

While specific chemical reactions of (E)-6-Amino-2-hexenoic acid hydrochloride are not detailed in the provided papers, the parent compound 6-aminohexanoic acid's reactivity suggests that its derivative could participate in reactions typical of amino acids and α,β-unsaturated carboxylic acids. This includes potential involvement in peptide bond formation, Michael addition reactions, and esterification processes similar to those described for the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-6-Amino-2-hexenoic acid hydrochloride can be inferred from the properties of 6-aminohexanoic acid. As a hydrophobic molecule, it is likely to have low solubility in water but may dissolve better in organic solvents. The presence of the amino group suggests that it could exist in a zwitterionic form at certain pH levels, and the hydrochloride salt form would be expected to enhance its solubility in polar solvents. The compound's melting point, boiling point, and other physical properties would be influenced by the length of the carbon chain and the presence of the double bond .

科学研究应用

真菌中的氮化合物已经研究了 Amanita miculifera 的子实体中含有的氮化合物,揭示了 (2R)-2-氨基-6-羟基-4-己炔酸和相关氨基酸的存在。这些化合物由于其结构的独特性和真菌中可能的生物合成途径而引起了人们的兴趣 (Hatanaka 等,1999)。

酶促合成一项研究重点关注 α-胰凝乳蛋白酶和 L-酰基酶辅助合成 5-羟基哌啶酸,使用外消旋 2-氨基-5-己烯酸衍生物。该过程涉及各种酶促和化学步骤,表明该化合物在生化合成途径中的潜力 (Krishnamurthy 等,2015)。

微生物降解研究对类固醇环 A 的微生物降解的研究突出了 dl-2-氨基-顺式-4-己烯酸转化为 2-氧代-顺式-4-己烯酸。这项研究提供了对微生物酶促途径及其在生物降解过程中的潜在应用的见解 (Coulter & Talalay, 1968)。

在蛋白质中的掺入研究了 2-氨基-5-己烯酸等氨基酸在体内掺入蛋白质中的能力。这项研究对于理解蛋白质合成和在生产具有特定功能的修饰蛋白质中使用这些氨基酸的潜力至关重要 (Hest 等,2000)。

固相合成对丝氨酸糖肽的固相合成研究使用叔丁基 6-溴-(E)-4-己烯酸酯作为手柄。这项研究强调了该化合物在复杂生物分子合成中的相关性,可能会影响包括药物开发和生物分子研究在内的各个领域 (Nakahara 等,2000)。

酶促合成抑制在酶促合成领域,已经研究了特定的氨基酸,包括 2-氨基-5-己烯酸的变体,以抑制 S-腺苷-L-蛋氨酸的合成。这开启了在生化和药物领域的潜在应用,其中酶抑制起着至关重要的作用 (Coulter 等,1974)。

安全和危害

未来方向

属性

IUPAC Name |

(E)-6-aminohex-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4-6(8)9;/h2,4H,1,3,5,7H2,(H,8,9);1H/b4-2+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZEYQKBDXFKX-VEELZWTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CC(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C/C(=O)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648511 |

Source

|

| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-Amino-2-hexenoic Acid Hydrochloride | |

CAS RN |

19991-88-9 |

Source

|

| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)